(4-((4-Bromo-3-methylphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a bromo group, a chloro group, and a methanone group. It also contains a quinoline ring and a pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and pyrrolidine rings would give the molecule a certain degree of rigidity, while the various functional groups would likely influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Again, without specific information on this compound, it’s not possible to provide details on its physical and chemical properties .Scientific Research Applications
Synthesis and Potential Medical Applications
Synthesis and Imaging Agent for Parkinson's Disease
One study involves the synthesis of a compound related to the target molecule for potential use as a Positron Emission Tomography (PET) imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. The reference compound, with a similar molecular structure, was synthesized through a multi-step process, highlighting the potential of such compounds in medical imaging and Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017).
Anti-Aβ Aggregation Activity
Another research focus is on the discovery of new selective Butyrylcholinesterase (BChE) inhibitors that display anti-Aβ aggregation activity, critical for Alzheimer's disease treatment. The study synthesized derivatives showing improved inhibitory activity towards BChE and demonstrated potential in preventing Aβ1–42 aggregation, suggesting a promising direction for Alzheimer's disease therapeutic development (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
Synthetic Pathways and Chemical Properties
Synthetic Pathways
Research on the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives from related compounds provides insights into the diverse synthetic routes that can be explored for the target molecule. The study presents methodologies for preparing substituted 5H-benzo[a]phenoxazin-5-ones, showcasing the chemical reactivity and potential synthetic applications of compounds with similar structural features (Ueno, Maeda, Koshitani, & Yoshida, 1982).
Luminescent Properties and Chemical Reactions
Another study focused on cyclometalated Pd(II) and Ir(III) complexes derived from compounds structurally related to the target molecule, highlighting their luminescent properties and applications in chemical reactions. This research provides valuable insights into the potential use of such compounds in the field of materials science and catalysis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINABOORNSOBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.